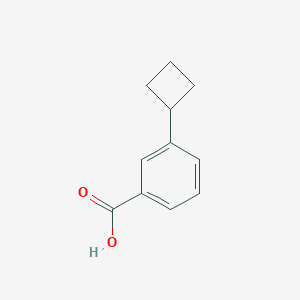
3-Cyclobutylbenzoic acid
Vue d'ensemble
Description
3-Cyclobutylbenzoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclobutylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to the benzene ring of benzoic acid. Its unique structure may influence its interaction with biological targets, leading to diverse pharmacological effects.
1. Antioxidant Activity
Research indicates that benzoic acid derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
2. Antimicrobial Properties
Studies have shown that benzoic acid derivatives possess antimicrobial activity against a range of pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections .
3. Cytotoxic Effects
The cytotoxicity of benzoic acid derivatives has been evaluated in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
Case Study 1: Cytotoxic Evaluation
In a study assessing the cytotoxic effects of various benzoic acid derivatives, including those structurally related to this compound, it was found that certain derivatives inhibited cell growth significantly at concentrations ranging from 5 to 50 µM. The most potent compounds were evaluated using MTT assays, revealing IC50 values indicative of their effectiveness against specific cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | HCT-116 | TBD |
Case Study 2: Antioxidant Activity
An investigation into the antioxidant properties of benzoic acid derivatives highlighted that compounds with similar structures to this compound exhibited significant radical scavenging activity. This suggests potential use in formulations aimed at reducing oxidative damage in biological systems .
In Silico Studies
Recent advancements in computational chemistry have allowed for in silico studies to predict the biological activity of compounds like this compound. Molecular docking studies suggest that this compound could effectively bind to various biological targets, enhancing its potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-cyclobutylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRIEBZAHFCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














